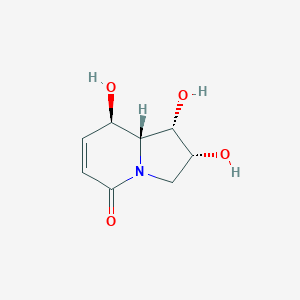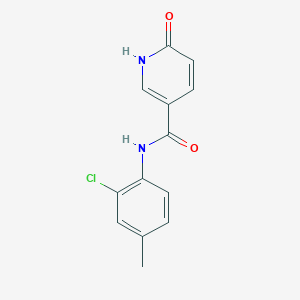
4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- is a chemical compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an isothiazole ring, a carboxamide group, a difluoromethyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the isothiazole derivative with an amine under suitable conditions.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents.
Attachment of the Thienyl Group: The thienyl group is attached through a coupling reaction with a thienyl derivative.
Industrial Production Methods
Industrial production of 4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isothiazole derivatives, while reduction may produce reduced isothiazole derivatives.
Scientific Research Applications
4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- can be compared with other isothiazole derivatives, such as:
4-Isothiazolecarboxamide,3,5-dichloro-: This compound has chlorine atoms instead of the difluoromethyl group and may exhibit different chemical and biological properties.
4-Isothiazolecarboxamide,3-methyl-: The presence of a methyl group instead of a difluoromethyl group can lead to variations in reactivity and applications.
The uniqueness of 4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6F2N2OS2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-(difluoromethyl)-N-thiophen-3-yl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H6F2N2OS2/c10-8(11)7-6(4-16-13-7)9(14)12-5-1-2-15-3-5/h1-4,8H,(H,12,14) |
InChI Key |
FUDMAXMNGWWURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1NC(=O)C2=CSN=C2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)





